molecular formula C10H15NO B1265884 2-(phenethylamino)ethanol CAS No. 2842-37-7

2-(phenethylamino)ethanol

Cat. No. B1265884
Key on ui cas rn: 2842-37-7
M. Wt: 165.23 g/mol
InChI Key: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
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Patent
US07354917B2

Procedure details

A mixture of ethanolamine (10 g, 0.162 mol) and 1-phenylethyl bromide (5 g, 0.027 mol) was stirred at 120° C. for 3 h. The reaction mixture was partitioned between water and dichloromethane. Organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by column chromatography over silica gel using 3% methanol in dichloromethane to afford (2.5 g) of desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]1([CH:11](Br)[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH2:12]([NH:4][CH2:3][CH2:1][OH:2])[CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and dichloromethane
WASH
Type
WASH
Details
Organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel using 3% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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